molecular formula C18H26N2O2 B025722 N-Cbz-4,4'-bipiperidine CAS No. 109397-72-0

N-Cbz-4,4'-bipiperidine

Cat. No. B025722
M. Wt: 302.4 g/mol
InChI Key: ZYXVUJHYDUORFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Cbz-4,4'-bipiperidine involves multiple steps, including the preparation of bipiperidine scaffolds followed by the introduction of the carbobenzyloxy (Cbz) protecting group. Techniques and strategies for synthesizing piperidine-based compounds, including spiropiperidines, have been extensively reviewed, focusing on methodologies for constructing piperidine rings and introducing functional groups at strategic positions (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

The molecular structure of N-Cbz-4,4'-bipiperidine is characterized by its bipiperidine backbone and the Cbz group, which influences its reactivity and interaction with biological targets. The structure-activity relationship (SAR) of piperidine derivatives, including those similar to N-Cbz-4,4'-bipiperidine, is crucial for understanding their pharmacological potential and designing compounds with desired biological activities (Vitaku, Smith, & Njardarson, 2014).

properties

IUPAC Name

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXVUJHYDUORFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450621
Record name Benzyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-4,4'-bipiperidine

CAS RN

109397-72-0
Record name Benzyl [4,4'-bipiperidine]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4′-Bipiperidine dihydrochloride (2.95 g) was mixed with MeOH (25 ml), and a mixture of benzyl chloroformate (2.2 g) and toluene (5 ml) was added dropwise thereto over 1 hour while keeping the solution neutral by adding a 6 M aqueous NaOH solution at the same time. The reaction mixture was stirred at room temperature for 30 minutes and then concentrated under reduced pressure. CHCl3, and a saturated aqueous sodium hydrogen carbonate solution were added to the reaction mixture. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain benzyl 4,4′-bipiperidine-1-carboxylate (1.5 g).
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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